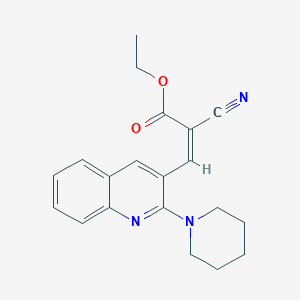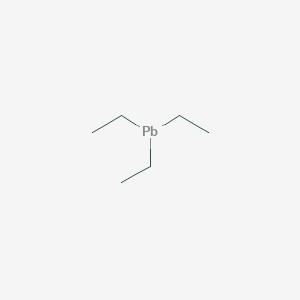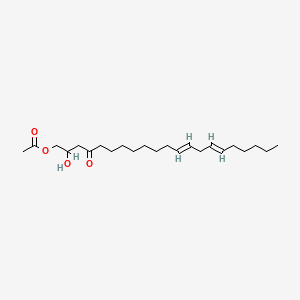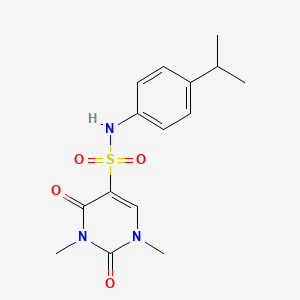
1,3-dimethyl-2,4-dioxo-N-(4-propan-2-ylphenyl)-5-pyrimidinesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-dimethyl-2,4-dioxo-N-(4-propan-2-ylphenyl)-5-pyrimidinesulfonamide is a sulfonamide.
Applications De Recherche Scientifique
Generation and Reactivity
1,3-Dimethyl-2,4-dioxo-N-(4-propan-2-ylphenyl)-5-pyrimidinesulfonamide has been the subject of various studies focusing on its generation and reactivity. For instance, Tsupak, Gavrilenko, and Kostrub (2009) explored its generation through acid-catalyzed cyclization and examined its reactivity towards N-nucleophiles (Tsupak, Gavrilenko, & Kostrub, 2009).
Thermal Stability Analysis
The thermal stability of derivatives of this compound has been a topic of interest. Salih and Al-Sammerrai (1986) conducted thermal analyses to understand the stability and decomposition patterns under different atmospheric conditions (Salih & Al-Sammerrai, 1986).
Dynamic NMR Study
A dynamic 1H NMR study was performed by Yavari et al. (2001), focusing on the restricted rotation around the bonds in highly functionalized derivatives of this compound (Yavari, Hazeri, Maghsoodlou, & Zabarjad-Shiraz, 2001).
Synthesis and Structural Analysis
Kostrub et al. (2009) synthesized quinazolines and pyrano[4,3-d]pyrimidine-2,4(3H)-diones from derivatives of this compound, demonstrating the versatility in synthesizing different heterocyclic structures (Kostrub, Tsupak, & Nelyubina, 2009).
Enaminones in Heterocyclic Synthesis
Abdel-Khalik et al. (2004) explored its use in the synthesis of nicotinic acid and thienopyridine derivatives, highlighting its role in the formation of complex heterocyclic structures (Abdel-Khalik, Eltoukhy, Agamy, & Elnagdi, 2004).
Molecular Structure and Hydrogen Bond Analysis
Shang et al. (2012) investigated the molecular structure and hydrogen bond formation in a related pyrimidine derivative, contributing to a deeper understanding of its chemical properties (Shang, Tao, Ha, & Yu, 2012).
Cation-Radical Salts and Complexes
Neiland et al. (1996) studied the formation of cation-radical salts and complexes with iodine in derivatives, revealing insights into its electronic properties (Neiland, Tilika, Supe, & Édzhinya, 1996).
Antimicrobial Studies
Kumar et al. (2014) synthesized pyrimidine pyrazole derivatives with antimicrobial properties, demonstrating its potential in pharmaceutical applications (Kumar, Arora, Ruhil, Phougat, Chhillar, & Prasad, 2014).
Crystal Structure and Tautomerism
Rajam et al. (2017) conducted detailed investigations into the crystal structure and tautomerism in aminopyrimidine derivatives, providing insights into its structural dynamics (Rajam, Muthiah, Butcher, Jasinski, & Glidewell, 2017).
Molecular Modeling and Drug Potential
Santana et al. (2020) performed molecular modeling studies on chromene derivatives, indicating its potential as a lead for new anticancer drugs (Santana, Ferreira Neto, Gonçalves, Almeida, França, & Figueroa-Villar, 2020).
Propriétés
Nom du produit |
1,3-dimethyl-2,4-dioxo-N-(4-propan-2-ylphenyl)-5-pyrimidinesulfonamide |
|---|---|
Formule moléculaire |
C15H19N3O4S |
Poids moléculaire |
337.4 g/mol |
Nom IUPAC |
1,3-dimethyl-2,4-dioxo-N-(4-propan-2-ylphenyl)pyrimidine-5-sulfonamide |
InChI |
InChI=1S/C15H19N3O4S/c1-10(2)11-5-7-12(8-6-11)16-23(21,22)13-9-17(3)15(20)18(4)14(13)19/h5-10,16H,1-4H3 |
Clé InChI |
PBGMONRFPQNYDY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CN(C(=O)N(C2=O)C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



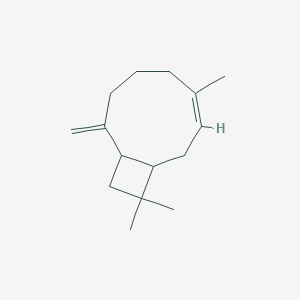

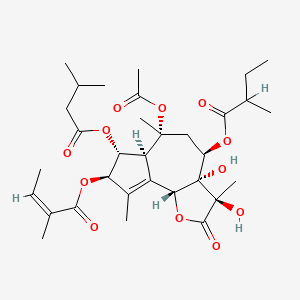

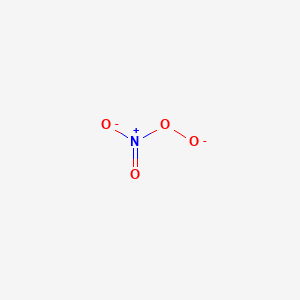
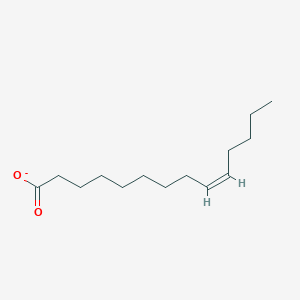

![[(E)-4-acetyloxy-1-[formyl(methyl)amino]-11-[(12Z,23Z)-15-hydroxy-21-methoxy-9,20-dimethyl-6,8,11,17-tetraoxo-3,18,26-trioxa-7,28,29-triazatricyclo[23.2.1.12,5]nonacosa-1(27),2(29),4,12,23,25(28)-hexaen-19-yl]-10-methoxy-3,5,9-trimethylundec-1-en-6-yl] 2,3-dimethoxypropanoate](/img/structure/B1240120.png)
![3-[(2S)-2-amino-2-carboxyethyl]-1H-indol-1-yl](/img/structure/B1240121.png)
![3-[(Z)-(1-methyl-5-nitroimidazol-2-yl)methylideneamino]-5-(morpholin-4-ylmethyl)-1,3-oxazolidin-2-one](/img/structure/B1240122.png)

